Cerdulatinib

Vue d'ensemble

Description

Cerdulatinib est un inhibiteur de kinase à petite molécule, compétitif vis-à-vis de l'ATP, qui cible la tyrosine kinase de la rate (SYK) et les membres de la famille des kinases Janus (JAK). Il est en cours de développement pour le traitement des hémopathies malignes, en particulier les hémopathies malignes à cellules B telles que la leucémie lymphocytaire chronique et les lymphomes non hodgkiniens .

Méthodes De Préparation

Le cerdulatinib est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau pyrimidique et une fonctionnalisation ultérieure. La voie de synthèse implique généralement les étapes suivantes :

- Formation du noyau pyrimidique.

- Introduction du groupe cyclopropylamino.

- Fonctionnalisation par une fraction éthylsulfonylpipérazine.

- Formation finale de la carboxamide .

Analyse Des Réactions Chimiques

Le cerdulatinib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du this compound.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le noyau pyrimidique

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Investigated for its effects on cell signaling and immune response modulation.

Médecine : En essais cliniques pour le traitement des hémopathies malignes, notamment la leucémie lymphocytaire chronique et les lymphomes non hodgkiniens

Industrie : Applications potentielles dans le développement de thérapies ciblées pour le traitement du cancer

Mécanisme d'action

Le this compound exerce ses effets en inhibant les kinases SYK et de la famille JAK. Ces kinases sont impliquées dans diverses voies de signalisation qui régulent la croissance cellulaire, la survie et les réponses immunitaires. En inhibant ces kinases, le this compound perturbe les voies de signalisation qui favorisent la survie et la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

Cerdulatinib has several scientific research applications:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cell signaling and immune response modulation.

Medicine: Under clinical trials for treating hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphomas

Industry: Potential applications in developing targeted therapies for cancer treatment

Mécanisme D'action

Cerdulatinib exerts its effects by inhibiting SYK and JAK family kinases. These kinases are involved in various signaling pathways that regulate cell growth, survival, and immune responses. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Le cerdulatinib est unique en raison de sa double inhibition des kinases SYK et JAK. Des composés similaires comprennent :

Ruxolitinib : Un inhibiteur de JAK1 et JAK2 utilisé pour traiter la myélofibrose et la polycythémie vraie.

Fostamatinib : Un inhibiteur de SYK utilisé pour traiter la thrombocytopénie immunitaire chronique.

Entospletinib : Un inhibiteur sélectif de SYK en cours d'investigation pour le traitement des hémopathies malignes à cellules B

Le mécanisme de double inhibition du this compound le distingue de ces composés, offrant une gamme plus large d'effets thérapeutiques .

Activité Biologique

Cerdulatinib is a novel dual inhibitor targeting spleen tyrosine kinase (SYK) and Janus kinase (JAK) pathways, which play critical roles in the survival and proliferation of B-cell malignancies. This compound has garnered attention for its potential therapeutic applications, particularly in chronic lymphocytic leukemia (CLL) and other B-cell non-Hodgkin lymphomas. The following sections detail the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and clinical findings.

This compound functions as an ATP-competitive reversible inhibitor that targets both SYK and JAK family members, which are integral to B-cell receptor (BCR) signaling and cytokine-mediated survival pathways. By inhibiting these pathways, this compound effectively disrupts the signals that promote tumor cell survival and proliferation.

- Inhibition of BCR Signaling : this compound has been shown to inhibit BCR-induced activation in CLL cells, leading to apoptosis in a concentration-dependent manner. In particular, it affects cells with high BCR signaling capacity .

- Synergistic Effects : When combined with venetoclax, a Bcl-2 inhibitor, this compound enhances apoptotic effects more than either drug alone, indicating a potential for combination therapies .

- Overcoming Resistance : Notably, this compound demonstrates efficacy against CLL cells that are resistant to ibrutinib due to mutations in the BTK gene. It effectively induces cell death in these resistant populations .

Pharmacodynamics

The pharmacodynamic properties of this compound have been extensively studied in clinical trials:

- Phase I Studies : In a dose-escalation study involving patients with relapsed/refractory B-cell malignancies, this compound was administered orally. Complete inhibition of SYK and JAK pathways was observed at tolerated doses, correlating with serum concentrations of the drug .

- Biomarker Correlation : Clinical responses were associated with reduced levels of inflammatory markers and decreased expression of activation markers such as CD69 and CD86 in patients treated with this compound .

Clinical Findings

This compound has been evaluated in various clinical settings, demonstrating promising antitumor activity:

- Efficacy in CLL : In preclinical models and early-phase clinical trials, this compound showed significant antitumor activity against primary CLL cells, particularly those harboring unfavorable prognostic markers .

- Response Rates : Initial clinical results indicate that over 50% target tumor reductions were achieved in patients treated with this compound .

Data Tables

The following table summarizes key pharmacodynamic parameters and clinical findings related to this compound:

| Parameter | Value/Observation |

|---|---|

| IC50 for SYK | 32 nM |

| IC50 for JAK1 | 12 nM |

| Clinical Response Rate | >50% tumor reduction in CLL patients |

| Combination Efficacy | Synergistic with venetoclax |

| Resistance Overcoming | Effective against BTK-mutated CLL cells |

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study 1 : A patient with relapsed CLL exhibiting BTK mutations showed a significant reduction in leukemic cell counts after treatment with this compound alone, demonstrating its ability to overcome resistance mechanisms associated with traditional therapies.

- Case Study 2 : In another instance involving a patient resistant to both ibrutinib and anti-CD20 therapies, administration of this compound resulted in marked clinical improvement and reduced tumor burden within weeks of treatment initiation.

Propriétés

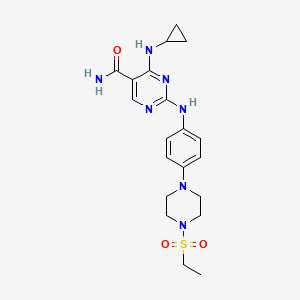

IUPAC Name |

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLPECHZZQDNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001115521 | |

| Record name | Cerdulatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198300-79-6 | |

| Record name | 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198300-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerdulatinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198300796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerdulatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cerdulatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERDULATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1LXQ45S1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.